molecular formula C17H17NO3 B6407928 4-[3-(N-Ethylaminocarbonyl)phenyl]-3-methylbenzoic acid CAS No. 1261976-63-9

4-[3-(N-Ethylaminocarbonyl)phenyl]-3-methylbenzoic acid

Cat. No.: B6407928
CAS No.: 1261976-63-9
M. Wt: 283.32 g/mol
InChI Key: PNBQCKBCBSYJAF-UHFFFAOYSA-N
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Description

4-[3-(N-Ethylaminocarbonyl)phenyl]-3-methylbenzoic acid is an organic compound with the molecular formula C16H15NO3 It is a derivative of benzoic acid, featuring a phenyl group substituted with an N-ethylaminocarbonyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[3-(N-Ethylaminocarbonyl)phenyl]-3-methylbenzoic acid typically involves the following steps:

    Nitration: The starting material, 3-methylbenzoic acid, undergoes nitration to introduce a nitro group at the meta position.

    Reduction: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Acylation: The resulting amine is acylated with ethyl chloroformate to form the N-ethylaminocarbonyl derivative.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form carboxylic acids or aldehydes.

    Reduction: Reduction of the N-ethylaminocarbonyl group can yield the corresponding amine.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-[3-(N-Ethylaminocarbonyl)phenyl]-3-methylbenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 4-[3-(N-Ethylaminocarbonyl)phenyl]-3-methylbenzoic acid involves its interaction with specific molecular targets. The N-ethylaminocarbonyl group can form hydrogen bonds with biological macromolecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

    4-[3-(N-Ethylaminocarbonyl)phenyl]phenol: Similar structure but with a hydroxyl group instead of a carboxyl group.

    [3-(N-Ethylaminocarbonyl)phenyl]boronic acid: Contains a boronic acid group instead of a carboxyl group.

Uniqueness: 4-[3-(N-Ethylaminocarbonyl)phenyl]-3-methylbenzoic acid is unique due to the presence of both the N-ethylaminocarbonyl group and the methyl group on the benzoic acid core. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

4-[3-(ethylcarbamoyl)phenyl]-3-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-3-18-16(19)13-6-4-5-12(10-13)15-8-7-14(17(20)21)9-11(15)2/h4-10H,3H2,1-2H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNBQCKBCBSYJAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC=CC(=C1)C2=C(C=C(C=C2)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50691361
Record name 3'-(Ethylcarbamoyl)-2-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50691361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261976-63-9
Record name 3'-(Ethylcarbamoyl)-2-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50691361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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